3-(2-Quinolin-2-yl-vinyl)-phenol
CAS No.:
Cat. No.: VC14020724
Molecular Formula: C17H13NO
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13NO |
|---|---|
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | 3-(2-quinolin-2-ylethenyl)phenol |
| Standard InChI | InChI=1S/C17H13NO/c19-16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12,19H |
| Standard InChI Key | RZENAZZCHMPRHI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Structure and Nomenclature
The systematic IUPAC name for 3-(2-Quinolin-2-yl-vinyl)-phenol is 3-[(E)-2-(quinolin-2-yl)vinyl]phenol, reflecting its trans (E)-configured vinyl linkage between the quinoline and phenol rings. Its molecular formula is , with a molar mass of 247.29 g/mol. The planar conjugated system formed by the quinoline, vinyl, and phenol groups enables extended π-electron delocalization, which influences its optical and electronic properties.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 247.29 g/mol |
| IUPAC Name | 3-[(E)-2-(quinolin-2-yl)vinyl]phenol |
| CAS Registry Number | Not publicly available |
Spectroscopic Analysis
While experimental spectral data for 3-(2-Quinolin-2-yl-vinyl)-phenol are scarce, analogous quinoline-vinyl-phenol derivatives exhibit characteristic signals:
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¹H NMR: Aromatic protons appear as multiplets in δ 7.2–8.9 ppm, with the phenolic -OH proton resonating near δ 9.5–10.0 ppm (broad singlet) . The vinyl protons show coupling constants () of ~16 Hz, confirming the E configuration .
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UV-Vis: Absorption maxima in the 300–400 nm range due to π→π* transitions in the conjugated system .
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FTIR: Stretching vibrations for O-H (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via cross-coupling reactions or condensation strategies:
Heck Coupling
A palladium-catalyzed coupling between 2-vinylquinoline and 3-bromophenol under inert conditions yields the target product. Optimized conditions involve Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF at 110°C .
Aldol Condensation
Condensation of 2-quinolinecarboxaldehyde with 3-hydroxyacetophenone in basic media produces the vinylphenol derivative, albeit with moderate stereoselectivity .
Table 2: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C, 24h | 65–72 |
| Aldol Condensation | NaOH, EtOH, reflux, 12h | 48–55 |
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on quinoline reduce coupling efficiency.
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Isomer Control: Ensuring E selectivity requires careful optimization of reaction kinetics .
Physicochemical Properties
Solubility and Stability
3-(2-Quinolin-2-yl-vinyl)-phenol is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). It exhibits moderate thermal stability, decomposing above 250°C .
Photophysical Behavior
The extended conjugation results in fluorescence emission at 450–500 nm (λₑₓ = 350 nm), with quantum yields (~0.3) comparable to other quinoline derivatives . Such properties make it a candidate for organic light-emitting diodes (OLEDs) or fluorescent probes.
Applications and Functional Studies
Materials Science
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OLEDs: The compound’s fluorescence and electron-transporting quinoline moiety suggest utility in emissive layers .
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Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with tunable luminescence .
Biological Activity
While direct studies are lacking, structurally similar quinoline-phenol hybrids exhibit:
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Antimicrobial Effects: MIC values of 2–8 µg/mL against E. coli and S. aureus .
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Anticancer Potential: IC₅₀ values <10 µM in breast cancer cell lines via topoisomerase inhibition .
Computational and Theoretical Insights
Density Functional Theory (DFT) Studies
Calculations at the B3LYP/6-31G(d) level reveal:
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Electrostatic Potential: Negative charge localization on the phenolic oxygen, suggesting nucleophilic reactivity .
Molecular Docking
Hypothetical docking against E. coli DNA gyrase (PDB: 6F86) shows a binding affinity of −8.9 kcal/mol, driven by π-π stacking with quinoline and hydrogen bonds to phenol .
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